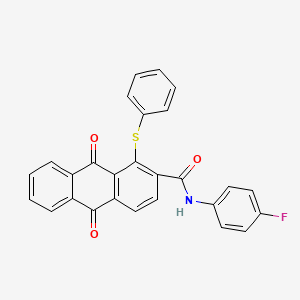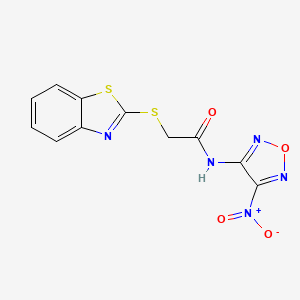
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a phenylthio group, and a dihydroanthracene core
Vorbereitungsmethoden
The synthesis of N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydroanthracene core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the phenylthio group: This step often involves a nucleophilic substitution reaction.
Addition of the fluorophenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Final amide formation: This step involves the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenylthio group can undergo electrophilic substitution reactions.
Coupling Reactions: The fluorophenyl group can participate in further coupling reactions under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the phenylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds such as:
- N-(4-chlorophenyl)-9,10-dioxo-1-(phenylthio)-9,10-dihydroanthracene-2-carboxamide
- N-(4-bromophenyl)-9,10-dioxo-1-(phenylthio)-9,10-dihydroanthracene-2-carboxamide
- N-(4-methylphenyl)-9,10-dioxo-1-(phenylthio)-9,10-dihydroanthracene-2-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-9,10-dioxo-1-phenylsulfanylanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16FNO3S/c28-16-10-12-17(13-11-16)29-27(32)22-15-14-21-23(26(22)33-18-6-2-1-3-7-18)25(31)20-9-5-4-8-19(20)24(21)30/h1-15H,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICHZJXPSLXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4307068.png)
![[4-(1-ADAMANTYL)PIPERAZINO][5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4307073.png)
![3-[4-(cyclopentyloxy)phenyl]-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4307081.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B4307091.png)
![3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307101.png)

![3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4307112.png)
![4-TERT-BUTYLCYCLOHEXYL 4-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOATE](/img/structure/B4307117.png)
![3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4307118.png)




![N-(4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4307156.png)
